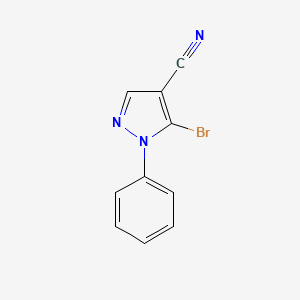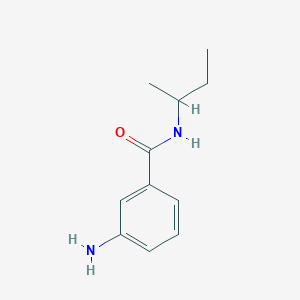
1H-ピラゾール-4-カルボヒドラジド
説明
1H-pyrazole-4-carbohydrazide (1H-P4C) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects. 1H-P4C has been studied for its properties as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used as a reagent for the synthesis of other compounds. In addition, potential future directions for research will be discussed.
科学的研究の応用
癌研究
1H-ピラゾール-4-カルボヒドラジド: 誘導体は、癌細胞の増殖を阻害する可能性があるために研究されています。 これらの化合物は、用量依存的および時間依存的な方法で、細胞死を誘導したり、癌細胞を細胞毒性剤に感作させる可能性があり、有望な結果を示しています 。これらは、様々な種類の癌に対してより効果的な治療法を提供する可能性のある、新しい標的療法を開発するための継続的な研究の一部です。
材料科学
材料科学では、1H-ピラゾール-4-カルボヒドラジドは、金属有機構造体 (MOF) の合成に使用されます。 これらの構造体は、センシング、触媒作用、薬物送達、発光などの用途に適した、明確に定義された多孔質構造など、独自で調整可能な特性で知られています .
農業
農業部門は、1H-ピラゾール-4-カルボヒドラジド誘導体の除草活性から恩恵を受けています。 これらの化合物は、特定の雑草や害虫を標的にするために設計および合成されており、作物の収量と保護を向上させることができる新しい製品の開発に貢献しています .
医薬品
医薬品では、1H-ピラゾール-4-カルボヒドラジドとその誘導体は、幅広い生物学的活性を示します。 それらは、抗うつ剤、抗けいれん剤、鎮痛剤、抗炎症剤、抗菌剤、抗侵害受容性剤、抗寄生虫薬などの特性を持つ薬剤の開発に重要です 。この汎用性により、それらは医薬品設計と発見において価値のあるものとなっています。
化学合成
この化合物は、特に複素環化合物の生成における化学合成の構成要素として役立ちます。 その誘導体は、構造的に多様なピラゾール誘導体を合成するために使用され、合成、生物、光物理的特性のために有機化学において重要です .
分析化学
1H-ピラゾール-4-カルボヒドラジド: は、分析化学において、標準物質および試薬の調製に使用されます。 その明確に定義された特性と様々な条件下での安定性は、分析手順や品質管理プロセスでの使用に適しています .
作用機序
Target of Action
1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a five-membered heterocyclic moiety with a strong pharmacological profile Pyrazole derivatives have been reported to exhibit significant biological activities, suggesting that they interact with various biological targets .
Mode of Action
It’s known that the biological activity of a compound is the result of its interaction with a biological entity . The compound’s structure and its physical-chemical characteristics, as well as the biological entity and its mode of therapeutic treatment, all play a role in this interaction .
Result of Action
Pyrazole derivatives have been reported to exhibit a spectrum of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc . Some derivatives have shown significant anticancer efficacy .
生化学分析
Biochemical Properties
1H-pyrazole-4-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit enzymes such as glutamic acid decarboxylase and monoamine oxidase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 1H-pyrazole-4-carbohydrazide can act as a ligand in coordination compounds, further expanding its biochemical utility .
Cellular Effects
1H-pyrazole-4-carbohydrazide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 1H-pyrazole-4-carbohydrazide, have demonstrated cytotoxic activity against several human tumor cell lines, such as non-small cell lung cancer and adenocarcinoma . This compound can induce cell apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 1H-pyrazole-4-carbohydrazide involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with glutamic acid decarboxylase results in the inhibition of this enzyme, affecting the synthesis of neurotransmitters . Additionally, 1H-pyrazole-4-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazole-4-carbohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-pyrazole-4-carbohydrazide exhibits acceptable thermal stability and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of 1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant toxicity. For example, in a study involving mice infected with Leishmania amazonensis, oral treatment with pyrazole carbohydrazide derivatives controlled the evolution of cutaneous lesions without causing toxicity . At higher doses, the compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, pyrazole derivatives have been shown to impact glucose metabolism, lipid metabolism, and the tricarboxylic acid cycle . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of 1H-pyrazole-4-carbohydrazide within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
1H-pyrazole-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects .
特性
IUPAC Name |
1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSROFSJAIJRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87551-45-9 | |
| Record name | 1H-pyrazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)


![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)
![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)

